ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an indole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity . These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: This compound shares a similar structure but has a methyl ester instead of an ethyl ester.
Indole-3-acetic acid derivatives: These compounds also feature the indole moiety and have diverse biological activities.
Uniqueness
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-11-7-8-20(3)13(11)9-12/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
HMBMRELRGCIPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |
Origin of Product |
United States |
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